
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride typically involves the reaction of appropriate amines with alkyl cyanoacetates under controlled conditions. One common method involves the treatment of substituted aryl or heteryl amines with methyl cyanoacetate without solvent at room temperature, yielding the target compound . Another method includes stirring the reactants at elevated temperatures, such as 70°C, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, hydroxides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ambroxol hydrochloride: Used as a mucolytic agent in respiratory treatments.
Bromhexine hydrochloride: Another mucolytic agent with similar applications.
Uniqueness
(S)-2-Amino-3-methyl-3-phenylbutanamide hydrochloride is unique due to its specific chiral structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C11H17ClN2O |
|---|---|
Poids moléculaire |
228.72 g/mol |
Nom IUPAC |
(2S)-2-amino-3-methyl-3-phenylbutanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-11(2,9(12)10(13)14)8-6-4-3-5-7-8;/h3-7,9H,12H2,1-2H3,(H2,13,14);1H/t9-;/m1./s1 |
Clé InChI |
HYFNMKTVGXPNQO-SBSPUUFOSA-N |
SMILES isomérique |
CC(C)(C1=CC=CC=C1)[C@@H](C(=O)N)N.Cl |
SMILES canonique |
CC(C)(C1=CC=CC=C1)C(C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


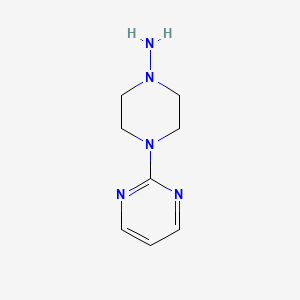
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
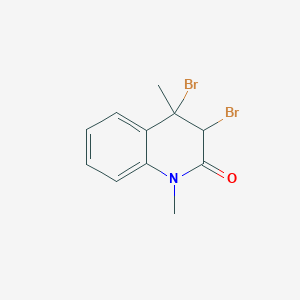
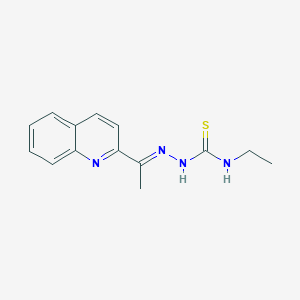
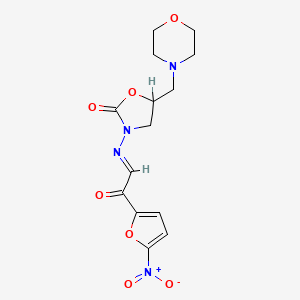
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
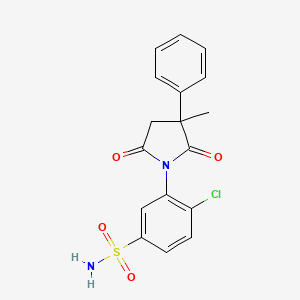
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
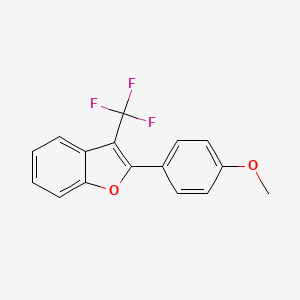
![ethyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)sulfanyl]hexanoate](/img/structure/B12901133.png)
![1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione](/img/structure/B12901134.png)
![3,5-Bis(4-fluorophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12901142.png)
![N-{3-[5-([1,1'-Biphenyl]-4-yl)-1,3-oxazol-2-yl]phenyl}acetamide](/img/structure/B12901154.png)

